molecular formula C3H5ClN4 B1280920 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole CAS No. 57235-84-4

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1280920
CAS No.: 57235-84-4
M. Wt: 132.55 g/mol
InChI Key: QVMQSOGTBSMUQG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 1-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science. Its chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methyl group stabilizes the ring structure .

Properties

IUPAC Name

5-(chloromethyl)-1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMQSOGTBSMUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480379
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
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Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57235-84-4
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole
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Preparation Methods

Cycloaddition-Based Synthesis

Cobalt-Catalyzed [3+2] Cycloaddition

The [3+2] cycloaddition between nitriles and sodium azide represents a foundational approach for tetrazole ring formation. A cobalt(II) complex with a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) catalyzes the reaction, enabling the synthesis of 5-substituted tetrazoles. For 5-(chloromethyl)-1-methyl-1H-tetrazole, the nitrile precursor chloromethyl cyanide (ClCH₂CN) undergoes cycloaddition with NaN₃ under reflux conditions in dimethyl sulfoxide (DMSO). The intermediate cobalt-diazido complex facilitates nitrile activation, followed by cyclization to yield 5-(chloromethyl)-1H-tetrazole. Subsequent N1-methylation (discussed in Section 2) completes the synthesis.

Key Conditions :

  • Catalyst: Cobalt(II) complex (1 mol%)
  • Solvent: DMSO
  • Temperature: 110°C
  • Yield: 70–85%

Regioselective N1-Methylation

Methyl 2,2,2-Trichloroacetimidate-Mediated Methylation

N1-Methylation of pre-formed 5-(chloromethyl)-1H-tetrazole is achieved using methyl 2,2,2-trichloroacetimidate under mild conditions. This reagent selectively targets the N1 nitrogen due to its electrophilic character, avoiding competing reactions at the chloromethyl group.

Procedure :

  • Substrate : 5-(chloromethyl)-1H-tetrazole (1.0 mmol)
  • Reagent : Methyl 2,2,2-trichloroacetimidate (1.2 mmol)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature (25°C)
  • Time : 12 hours
  • Yield : 85–97%

Mechanistic Insight :
The reaction proceeds via an acid-catalyzed transfer of the methyl group from the imidate to the tetrazole nitrogen, forming the desired 1-methyl derivative without side reactions.

Chloromethylation of 1-Methyl-1H-tetrazole

Hydroxymethyl Intermediate and Chlorination

An alternative route involves the synthesis of 5-hydroxymethyl-1-methyl-1H-tetrazole, followed by chlorination.

Hydroxymethylation
  • Starting Material : 1-Methyl-1H-tetrazole
  • Reagent : Formaldehyde (excess)
  • Catalyst : HCl (0.5 equiv)
  • Conditions : Reflux in ethanol (6 hours)
  • Yield : 60–75%
Chlorination with Thionyl Chloride (SOCl₂)
  • Substrate : 5-Hydroxymethyl-1-methyl-1H-tetrazole (1.0 mmol)
  • Reagent : SOCl₂ (2.0 mmol)
  • Solvent : Toluene
  • Temperature : 80°C
  • Time : 4 hours
  • Yield : 90–95%

Industrial Note : Continuous flow reactors optimize this two-step process, enhancing safety and scalability.

Industrial-Scale Synthesis

Patent-Based Methodology (CN101805306A)

A Chinese patent outlines a scalable synthesis starting from hydroxyacetonitrile:

  • Cyclization : Hydroxyacetonitrile reacts with sodium azide and triethylamine hydrochloride under pressure (145°C, 6 hours) to form 5-hydroxymethyl-1H-tetrazole.
  • Protection : Triphenylmethyl chloride protects the tetrazole nitrogen, yielding 5-hydroxymethyl-1-triphenylmethyl-tetrazole.
  • Chlorination : Sulfur oxychloride replaces the hydroxymethyl group with chloromethyl.
  • Deprotection : Hydrochloric acid removes the triphenylmethyl group, yielding 5-chloromethyl-1H-tetrazole.
  • Methylation : Methylation at N1 using methyl iodide completes the synthesis.

Key Metrics :

  • Overall Yield: 65–70%
  • Purity: >99% (HPLC)
  • Scalability: Suitable for multi-kilogram production

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Scalability
Cobalt Cycloaddition ClCH₂CN NaN₃, Co(II) catalyst 70–85 Moderate
N1-Methylation 5-Chloromethyl-1H-tetrazole Methyl trichloroacetimidate 85–97 High
Hydroxymethyl/Chlorination 1-Methyl-tetrazole Formaldehyde, SOCl₂ 60–95 High
Patent Process Hydroxyacetonitrile NaN₃, SOCl₂ 65–70 Industrial

Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates the [3+2] cycloaddition, reducing reaction times from hours to minutes. For example, Pd/Co nanoparticle catalysts in acetonitrile achieve 90–99% yields under 300 W irradiation.

Ionic Liquid Catalysis

Tributylmethylammonium chloride (TBMAC) in DMSO facilitates one-pot methylation and cyclization, yielding 1-methyl derivatives without intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring or the substituents, leading to different functionalized tetrazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.

Major Products

The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. For instance, recent studies indicate that certain 5-substituted tetrazoles exhibit antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa . The chloromethyl group in this compound facilitates nucleophilic substitution reactions that can lead to biologically active derivatives.

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves enzyme inhibition or interaction with nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, modifying their function . Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions that enhance binding affinity to biological targets .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized to modify polymers and other materials. Its incorporation can enhance thermal stability and electrical conductivity. For example, research has demonstrated that incorporating tetrazole derivatives into polymer matrices can improve their mechanical properties and thermal resistance .

Chemical Biology

Biochemical Probes
This compound is also employed as a biochemical probe in various assays to study enzyme activities and protein interactions. Its ability to form covalent bonds makes it useful for labeling proteins or modifying enzyme active sites to elucidate mechanisms of action . Studies have shown that tetrazole derivatives can serve as effective ligands in biochemical assays due to their structural versatility and reactivity .

Industrial Chemistry

Synthesis of Specialty Chemicals
In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates. Its ability to participate in various chemical reactions—such as substitution and oxidation—enables the production of a wide range of chemical products . The compound's unique properties allow for the development of novel materials with tailored functionalities .

Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that specific modifications to the tetrazole ring significantly enhanced antibacterial activity compared to unmodified compounds .

Polymer Modification

Research demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its thermal stability by up to 30% under high-temperature conditions. This modification was attributed to the formation of cross-links within the polymer matrix .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(2-Chloroethyl)-1H-tetrazole

  • Structure : Differs by an ethyl chain (-CH₂CH₂Cl) instead of a chloromethyl group.
  • However, steric hindrance may reduce reactivity compared to the chloromethyl derivative .
  • Synthesis: Not explicitly detailed in the evidence, but analogous methods likely involve azide-cyanide cyclization.

5-(Chloromethyl)-1-propyl-1H-tetrazole

  • Structure : Features a propyl (-CH₂CH₂CH₃) group at the 1-position.
  • Impact: The longer alkyl chain may improve solubility in non-polar solvents but could reduce crystallinity. Purity reported at 95%, suggesting moderate synthetic accessibility .

5-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

  • Structure : Substituted with a trifluoromethylphenyl group at the 1-position.
  • Molecular weight (262.62 g/mol) is higher than the target compound, affecting solubility and thermal stability .

Heterocyclic Core Modifications

1-Methyl-1H-1,2,4-triazole Derivatives

  • Example : 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.
  • Impact : Triazoles (three nitrogen atoms) are less aromatic than tetrazoles, leading to reduced thermal stability. However, they are often more synthetically accessible, as seen in one-pot reactions using DCM and DMF dimethyl acetal .
  • Applications : Widely used in antiviral agents (e.g., ensitrelvir intermediates), highlighting the pharmacological relevance of chloromethyl-substituted heterocycles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
5-(Chloromethyl)-1-methyl-1H-tetrazole ~146.57 (estimated) -CH₂Cl, -CH₃ High reactivity, moderate lipophilicity
5-(2-Chloroethyl)-1H-tetrazole ~160.61 -CH₂CH₂Cl Increased lipophilicity, steric hindrance
5-(Chloromethyl)-1-propyl-1H-tetrazole ~174.64 -CH₂Cl, -CH₂CH₂CH₃ Lower crystallinity, 95% purity
5-(Chloromethyl)-1-[3-(CF₃)phenyl]-1H-tetrazole 262.62 -CH₂Cl, -CF₃C₆H₄ Enhanced electrophilicity, higher MW

Biological Activity

5-(Chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of various substituents on the tetrazole ring can significantly influence its biological activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and multicomponent reactions. These synthetic approaches often yield high purity and good yields of the target compound.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Conditions
Microwave-assisted synthesis80-85i-PrOH/water mixture at 160 °C
Multicomponent reactions70-90Scandium triflate as catalyst

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against:

  • Bacillus cereus
  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's structure allows it to interact effectively with microbial targets due to its ability to form hydrogen bonds and engage in electrostatic interactions.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Bacillus cereus15
Bacillus subtilis17
Escherichia coli12
Pseudomonas aeruginosa14

Antifungal Activity

In addition to antibacterial effects, this tetrazole derivative has shown antifungal properties against fungi such as:

  • Penicillium purpurogenum
  • Aspergillus flavus
  • Trichothecium rosium

These findings suggest that this compound could be a promising candidate for developing new antifungal agents.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of enzyme activity : The compound may inhibit key enzymes in microbial metabolism.
  • Disruption of membrane integrity : It could affect the cell membrane structure of bacteria and fungi.

Case Studies

Several studies have investigated the biological effects of tetrazole derivatives similar to this compound. For instance:

  • A study by Coca et al. reported that various 5-substituted tetrazoles displayed strong antibacterial activity with minimal cytotoxicity towards human cells .
  • Another case study highlighted the selective cytotoxicity of tetrazoles against cancer cell lines while sparing normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, and how are reaction conditions optimized?

A widely used method involves heterogeneous catalysis under controlled conditions. For example, chloromethylation of 1-methyltetrazole derivatives can be achieved using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by isolation through ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Optimization typically involves adjusting molar ratios, catalyst loading, and temperature gradients, validated by spectroscopic purity checks (e.g., >95% by NMR).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Essential techniques include:

  • FT-IR : Confirm C-Cl (650–750 cm⁻¹) and tetrazole ring (1450–1550 cm⁻¹) absorption bands.
  • ¹H NMR : Identify methyl groups (δ 3.5–4.0 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) with splitting patterns .
  • Elemental Analysis : Validate molecular formula (C₄H₄ClN₅) with <0.3% deviation .

Q. What are the primary research applications of this compound in biochemistry and pharmacology?

The compound serves as a versatile alkylating agent for modifying biomolecules (e.g., proteins, nucleic acids) due to its reactive chloromethyl group. It is also a precursor in synthesizing anticonvulsant agents, as demonstrated in studies where tetrazole derivatives exhibited activity against maximal electroshock-induced seizures .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational screening of reaction parameters (solvent, catalyst) with machine learning to prioritize experimental conditions, achieving >80% yield improvements in related tetrazole syntheses .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The electron-withdrawing tetrazole ring activates the chloromethyl group toward SN2 mechanisms. Kinetic studies using Hammett plots and isotopic labeling (e.g., deuterated solvents) reveal rate dependence on nucleophile strength (e.g., thiols > amines) and steric hindrance. Competing elimination pathways (e.g., dehydrohalogenation) are minimized by polar aprotic solvents .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts or IR bands often arise from solvent effects or impurities. Cross-validate data using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular ions.
  • Single-Crystal X-ray Diffraction to unambiguously assign bond lengths and angles, as done for structurally analogous 5-(4-nitrobenzyl)-1H-tetrazole (R-factor = 0.058) .

Q. What advanced techniques are used to study the compound’s solid-state structure and stability?

  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks, critical for polymorph identification .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., stability up to 150°C under nitrogen) .

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

  • Target Selection : Prioritize enzymes like carbonic anhydrase or prostaglandin synthases, where tetrazole derivatives show inhibitory activity .
  • Dose-Response Curves : Use MTT assays for cytotoxicity and patch-clamp electrophysiology for ion channel modulation. Compare EC₅₀ values against reference drugs .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • HPLC-MS : Monitor hydrolysis in phosphate-buffered saline (pH 7.4) at 37°C over 24 hours.
  • Circular Dichroism (CD) : Track conformational changes in protein adducts .

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Microwave-assisted synthesis under metal-free conditions enhances regioselectivity. For example, coupling reactions with glycopyranosylmethyl groups achieve >65% regioselectivity for 2H-tetrazole isomers via thermic activation and base optimization (e.g., K₂CO₃ in DMF) .

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